molecular formula C21H22F2N2O2 B5309030 2-[3-(2,5-difluorobenzoyl)piperidin-1-yl]-N-methyl-N-phenylacetamide

2-[3-(2,5-difluorobenzoyl)piperidin-1-yl]-N-methyl-N-phenylacetamide

Cat. No. B5309030
M. Wt: 372.4 g/mol
InChI Key: RZNOOHCPQQHTKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(2,5-difluorobenzoyl)piperidin-1-yl]-N-methyl-N-phenylacetamide, commonly known as DFP-10825, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.

Mechanism of Action

DFP-10825 binds to the active site of acetylcholinesterase through the formation of a covalent bond with the serine residue. This binding prevents the breakdown of acetylcholine, leading to an increase in its levels in the synaptic cleft. This increase in acetylcholine levels enhances cholinergic neurotransmission, which has been found to improve cognitive function in animal models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DFP-10825 have been extensively studied. In addition to its inhibitory effect on acetylcholinesterase, it has been found to have antioxidant and anti-inflammatory properties. It has also been shown to increase the levels of brain-derived neurotrophic factor, which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

DFP-10825 has several advantages for lab experiments. It is a potent inhibitor of acetylcholinesterase, which makes it a useful tool for studying cholinergic neurotransmission. It is also relatively stable and can be easily synthesized. However, its use is limited by its potential toxicity and the need for caution when handling it.

Future Directions

DFP-10825 has several potential future directions for research. One area of interest is its potential use in the treatment of Alzheimer's disease and other cognitive disorders. Further research is needed to determine its efficacy in these conditions and to identify any potential side effects. Another area of interest is its potential use as a tool for studying cholinergic neurotransmission and the role of acetylcholinesterase in cognitive function. Additionally, further research is needed to explore its antioxidant and anti-inflammatory properties and their potential therapeutic applications.

Synthesis Methods

DFP-10825 can be synthesized through a multistep process involving the reaction of piperidine, 2,5-difluorobenzoyl chloride, N-methyl-N-phenylacetamide, and triethylamine. The final product is obtained through purification using column chromatography.

Scientific Research Applications

DFP-10825 has shown promising results in various scientific research applications. It has been found to act as a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which has potential therapeutic applications in the treatment of Alzheimer's disease and other cognitive disorders.

properties

IUPAC Name

2-[3-(2,5-difluorobenzoyl)piperidin-1-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N2O2/c1-24(17-7-3-2-4-8-17)20(26)14-25-11-5-6-15(13-25)21(27)18-12-16(22)9-10-19(18)23/h2-4,7-10,12,15H,5-6,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNOOHCPQQHTKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2CCCC(C2)C(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.